Diisopropylamine dihydrofluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

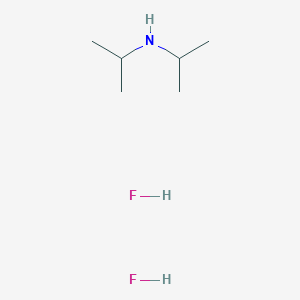

Diisopropylamine dihydrofluoride (chemical formula: C₆H₁₆F₂N) is a hydrofluoride salt derived from diisopropylamine, a secondary amine with the structure [(CH₃)₂CH]₂NH. The dihydrofluoride form incorporates two equivalents of hydrogen fluoride (HF), enhancing its stability and altering its reactivity compared to the parent amine . This compound is primarily utilized in organic synthesis as a fluorinating agent or a mild acid catalyst. Key applications include its role in deprotection reactions and as a precursor for generating fluorinated intermediates .

相似化合物的比较

Structural and Functional Analogues

Diisopropylamine dihydrofluoride belongs to a family of amine derivatives and fluorinated salts. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- Basicity : LDA, derived from diisopropylamine, is a stronger base (pKa ~36) compared to diisopropylamine (pKa ~11) due to its lithium-stabilized conjugate base . This compound, however, exhibits reduced basicity due to HF coordination, making it more acidic .

- Thermal Stability : Diisopropylamine has a boiling point of 83–85°C, while its dihydrofluoride derivative lacks reported data, likely due to decomposition risks . LDA decomposes upon heating, releasing flammable gases .

- Steric Effects : Diisopropylamine’s branched structure introduces steric hindrance, reducing nucleophilicity. This contrasts with dimethylamine hydrochloride, which has minimal steric bulk and higher solubility .

Research Findings and Discrepancies

- Enthalpy Data : Experimental enthalpy values for diisopropylamine and diisobutylamine show deviations exceeding 8 kJ/mol, attributed to steric effects in diisopropylamine .

- Phase Behavior : In ternary mixtures with water and potassium iodide, diisopropylamine exhibits salting-in/salting-out transitions, impacting its solubility in industrial processes .

属性

CAS 编号 |

131190-79-9 |

|---|---|

分子式 |

C6H17F2N |

分子量 |

141.2 g/mol |

IUPAC 名称 |

N-propan-2-ylpropan-2-amine;dihydrofluoride |

InChI |

InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H |

InChI 键 |

DHBMDAIKHIWLTF-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.F.F |

规范 SMILES |

CC(C)NC(C)C.F.F |

Pictograms |

Corrosive; Acute Toxic |

同义词 |

DIISOPROPYLAMINE DIHYDROFLUORIDE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。